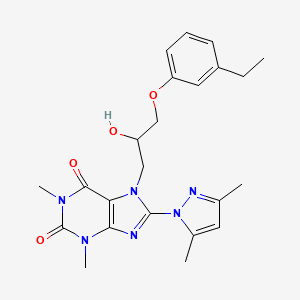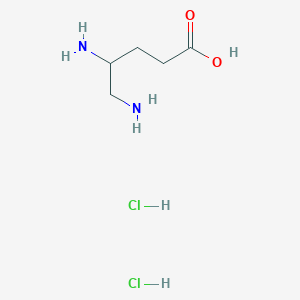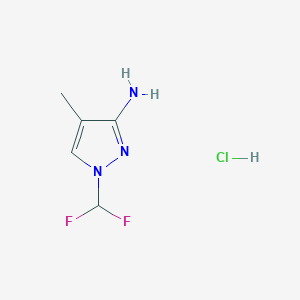
2-fluoro-4-(1-((2-(trimethylsilyl)ethoxy)methyl)-1H-1,2,4-triazol-3-yl)phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-fluoro-4-(1-((2-(trimethylsilyl)ethoxy)methyl)-1H-1,2,4-triazol-3-yl)phenol, also known as TFE-3F, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a derivative of the triazole family and has been synthesized using various methods. The purpose of
Aplicaciones Científicas De Investigación
Fluorescent Chemosensors
A study by Roy (2021) delves into the use of 4-methyl-2,6-diformylphenol (DFP) as a fluorophoric platform for developing chemosensors for various analytes. Although not directly about 2-fluoro-4-(1-((2-(trimethylsilyl)ethoxy)methyl)-1H-1,2,4-triazol-3-yl)phenol, this research highlights the broader application of phenol derivatives in detecting metal ions, anions, and neutral molecules due to their high selectivity and sensitivity. The study underscores the potential of phenol-based compounds in developing more selective and sensitive chemosensors, which could be relevant to the compound (Roy, 2021).
Synthesis of Key Intermediates
Qiu et al. (2009) discuss the practical synthesis of 2-fluoro-4-bromobiphenyl, a key intermediate for manufacturing anti-inflammatory materials. This research points out the challenges and solutions in synthesizing fluorinated compounds, which could be analogous to the synthesis complexities of the specified compound. Their method addresses cost and safety concerns, potentially offering insights into efficient production methods for similar compounds (Qiu et al., 2009).
Amyloid Imaging in Alzheimer's Disease
Nordberg (2007) reviews the development of amyloid imaging ligands for Alzheimer's disease, emphasizing the role of specific compounds in enhancing diagnostic capabilities. While not directly related, the application of fluorinated compounds in medical imaging, particularly for brain conditions, demonstrates the critical role such chemicals can play in advancing medical diagnostics and treatment strategies (Nordberg, 2007).
Antimicrobial Applications
Research on the environmental fate and toxicity of antimicrobial compounds like triclosan highlights the broader context of using fluorinated phenols in antimicrobial products. Bedoux et al. (2012) explore triclosan's degradation, persistence, and potential for creating more toxic by-products. This parallels concerns around the environmental impact and efficacy of various phenolic compounds in antimicrobial roles, underscoring the need for careful consideration of their use and disposal (Bedoux et al., 2012).
Propiedades
IUPAC Name |
2-fluoro-4-[1-(2-trimethylsilylethoxymethyl)-1,2,4-triazol-3-yl]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20FN3O2Si/c1-21(2,3)7-6-20-10-18-9-16-14(17-18)11-4-5-13(19)12(15)8-11/h4-5,8-9,19H,6-7,10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTNDJRJGEBZJSZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)CCOCN1C=NC(=N1)C2=CC(=C(C=C2)O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20FN3O2Si |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.41 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-fluoro-4-(1-((2-(trimethylsilyl)ethoxy)methyl)-1H-1,2,4-triazol-3-yl)phenol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![8-(4-ethylphenyl)-1,7-dimethyl-3-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2513954.png)

![(E)-4-(Dimethylamino)-N-[5-oxo-1-(2-phenoxyethyl)pyrrolidin-3-yl]but-2-enamide](/img/structure/B2513958.png)



![5-[1-methyl-1-(1H-1,2,4-triazol-1-yl)ethyl]-1H-pyrazole-4-carbonitrile](/img/structure/B2513965.png)
![N-[[4-(4-fluorophenyl)-5-[2-[3-(4-fluorophenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]thiophene-2-carboxamide](/img/structure/B2513969.png)
![2-((3-(2-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-mesitylacetamide](/img/structure/B2513970.png)
![N-(4-chlorophenyl)-2-{[3-(2-methylpropyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2513972.png)
![tert-Butyl 2-(pyrazin-2-yl)-5-(pyrrolidine-1-carbonyl)-5,7-dihydro-6H-pyrrolo[3,4-d]pyrimidine-6-carboxylate](/img/structure/B2513974.png)
![Ethyl 4-(4-ethylphenyl)-6-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2513975.png)